N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[(2-methylpropylamino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-11(2)9-14-10-12-5-7-13(8-6-12)15(3)4/h5-8,11,14H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQYKSUQGMISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the condensation of N,N-dimethylaniline (1.0 mol) with 4-methylpentan-2-one (1.2 mol) in the presence of a palladium-on-carbon (Pd/C) catalyst (5 wt%). Hydrogen gas (50 psi) is introduced at 80–100°C, facilitating imine intermediate formation followed by reduction to the tertiary amine. The reaction typically achieves 75–85% yield after 12–16 hours.
Table 1: Optimization Parameters for Reductive Amination
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ±5% per 10°C |
| H₂ Pressure | 40–60 psi | Maximizes at 50 psi |
| Catalyst Loading | 3–7% Pd/C | Peak at 5% |
| Solvent | Ethanol/THF (3:1) | Minimal side products |
Industrial Adaptations
Continuous flow reactors enhance scalability, reducing reaction time to 4–6 hours with 90% conversion. Post-reaction purification involves vacuum distillation (bp 75–77°C at 0.4 mmHg) and crystallization from hexane.
Mannich Reaction with Formaldehyde and 2-Methylpropylamine
The Mannich reaction offers a single-step route to introduce the aminomethyl group via nucleophilic addition.
Reaction Protocol
A mixture of N,N-dimethylaniline (1.0 mol), paraformaldehyde (1.5 mol), and 2-methylpropylamine (1.2 mol) is refluxed in acetic acid (120°C, 8 hours). The acidic medium protonates the amine, promoting electrophilic attack on the aromatic ring’s para position.
Table 2: Mannich Reaction Yield Under Varied Conditions
| Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetic Acid | 120 | 78 |
| HCl (10% aq.) | 100 | 65 |
| Sulfuric Acid | 130 | 70 |
Byproduct Management
Over-alkylation is mitigated by controlled stoichiometry (formaldehyde:amine ≤ 1.5:1). The crude product is neutralized with NaOH (10%), extracted with dichloromethane, and dried over MgSO₄.
Chloromethylation Followed by Nucleophilic Substitution
This two-step method introduces a chloromethyl intermediate, which is subsequently aminated.
Chloromethylation Step
N,N-Dimethylaniline reacts with chloromethyl methyl ether (MOMCl, 1.2 mol) in the presence of ZnCl₂ (0.1 mol) at 40°C for 6 hours. The chloromethyl derivative is isolated in 70% yield via fractional distillation.
Amination with 2-Methylpropylamine
The chloromethyl intermediate (1.0 mol) is refluxed with 2-methylpropylamine (2.0 mol) in toluene (12 hours, 110°C). Excess amine acts as both reactant and base, achieving 85% yield after aqueous workup.
Table 3: Solvent Effects on Amination Efficiency
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 12 | 85 |
| DMF | 153 | 8 | 78 |
| Ethanol | 78 | 24 | 65 |
Catalytic Alkylation Using Transition Metal Complexes
Palladium-catalyzed C–N coupling provides a modern, selective route.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline
- CAS No.: 71274-90-3
- Molecular Formula : C₁₃H₂₂N₂
- Molecular Weight : 206.33 g/mol
- Structure: Features a dimethylamino group (-N(CH₃)₂) at the para position of an aniline ring, with a secondary (2-methylpropyl)amino (-NH-CH₂-CH(CH₃)₂) substituent attached via a methylene bridge .
For instance, N,N-dimethyl-4-[(propan-2-ylamino)methyl]aniline (a structural analog) is characterized by NMR and X-ray crystallography .
Comparison with Structurally Similar Compounds
Substituent Branching: Alkylamino Variants
- N,N-Dimethyl-4-[(propan-2-ylamino)methyl]aniline (GWV): Formula: C₁₂H₂₀N₂ Key Difference: The substituent is isopropyl (-NH-CH(CH₃)₂) instead of 2-methylpropyl (-NH-CH₂-CH(CH₃)₂).
- 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline: Formula: C₁₀H₁₄FN₂ Key Difference: A fluorine atom at the 2-position and a methylamino (-NH-CH₃) group. Impact: The electron-withdrawing fluorine alters electronic properties, making this derivative more polar and suitable for sensing applications .
Aromatic and Conjugated Derivatives
- N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (n1): Structure: Schiff base with a nitro-substituted phenylimino group. Key Difference: The imine (-C=N-) bridge and nitro (-NO₂) group introduce conjugation and strong electron-withdrawing effects. Impact: Exhibits nonlinear optical (NLO) properties due to extended π-conjugation, unlike the target compound’s alkyl-dominated structure .
- N,N-Dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxin-2-yl)aniline (DO): Structure: Contains a dioxane ring fused to a phenyl group.
Azo and Fluorescent Derivatives
- Dimethyl Yellow (N,N-Dimethyl-4-phenylazoaniline): Structure: Azo (-N=N-) group linking the aniline to a phenyl ring. Key Difference: The azo chromophore confers intense color (yellow) and UV-vis absorbance, unlike the colorless target compound. Impact: Widely used as a pH indicator and dye, whereas the target compound’s applications are likely non-chromophoric .
N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) :
Physicochemical and Functional Comparisons
Electronic and Steric Effects
Spectroscopic Data
NMR :
Fluorescence :
- Compound 4e emits at λmax = 450 nm (ΦF = 0.068) , while the target compound’s alkyl structure precludes significant fluorescence.
Biological Activity
N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline, also known as N,N-dimethyl-4-(2-methylpropylaminomethyl)aniline hydrochloride, is a tertiary amine with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a dimethylamino group attached to a phenyl ring, which is further substituted with a 2-methylpropylamino group. This unique structure allows for various chemical interactions, particularly due to the amine functionalities that can engage in hydrogen bonding and electrophilic reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound acts as a ligand, binding to receptors or enzymes, thereby modulating their activity. Potential pathways involved include:
- Signal Transduction : Activation or inhibition of signaling pathways.
- Enzyme Inhibition : Interference with enzyme function, potentially leading to altered metabolic processes.
- Receptor Activation : Modulation of receptor activity, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies suggest potential effectiveness against certain bacterial strains.
- Anticancer Effects : Preliminary research highlights its ability to inhibit cancer cell proliferation in vitro, indicating possible therapeutic applications in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | , |
| Anticancer | Inhibits cancer cell proliferation in vitro | |
| Enzyme Interaction | Modulates enzyme activity | , |
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
-
Antimicrobial Efficacy :
- Another study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at low concentrations, supporting its use in developing new antimicrobial agents.
-
Mechanistic Insights :
- Research focusing on the mechanism revealed that the compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular responses. This interaction may be responsible for its observed biological effects.
Q & A
Q. What are the optimized synthesis protocols for N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline?
- Methodological Answer : The synthesis typically involves condensation reactions between N,N-dimethyl-4-aminobenzaldehyde derivatives and 2-methylpropylamine under controlled conditions. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 20–25°C (room temperature) | Higher temperatures may promote side reactions |
| Reaction Time | 6–12 hours | Extended durations improve imine formation but risk decomposition |
| Solvent | Acetonitrile or ethanol | Polar aprotic solvents enhance reaction efficiency |
| Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product with >95% purity . |
Q. How is structural characterization performed for this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, NH bends at ~3300 cm⁻¹) .
- NMR : H NMR (δ 2.2–2.5 ppm for N(CH), δ 3.7–4.1 ppm for CH-N linkages) and C NMR confirm backbone connectivity .
- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks (e.g., SHELX refinement protocols) .
Q. What are the key physicochemical properties relevant to experimental design?
- Methodological Answer : Critical properties include:
- Solubility : High in polar solvents (DMSO, ethanol) but low in water, necessitating solvent optimization for biological assays .
- Stability : Susceptible to oxidation; storage under inert atmosphere (N or Ar) at −20°C is advised .
- pKa : Estimated at ~8.5–9.0 (amine group), influencing protonation states in aqueous media .
Advanced Research Questions
Q. How do computational methods aid in studying its interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., kinases) by analyzing steric and electronic complementarity. For example, the tertiary amine group may form salt bridges with Asp/Glu residues in active sites .
- QSAR Modeling : Correlates substituent effects (e.g., methylpropyl chain length) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?
- Methodological Answer :
- Reproducibility Checks : Validate synthesis protocols (e.g., HPLC purity >98%) to rule out batch variability .
- Crystallographic Refinement : Use SHELXL to resolve ambiguities in molecular geometry, especially for flexible alkylamino side chains .
- Statistical Analysis : Apply multivariate regression to distinguish confounding factors (e.g., solvent polarity in assay media) .
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., imine formation at λ = 300–350 nm) .
- Isotopic Labeling : Use N-labeled amines to track intermediates in nucleophilic substitution pathways .
- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G* level) to identify rate-determining steps .
Data Analysis and Interpretation
Q. What analytical techniques validate purity and identity in complex mixtures?
- Methodological Answer :
- HPLC-MS : Quantifies impurities (e.g., unreacted aldehydes) with reverse-phase C18 columns (acetonitrile/water gradient) .
- TLC : Screens reaction completeness (R = 0.3–0.5 in hexane:ethyl acetate 3:1) .
Q. How are spectroscopic data interpreted to confirm structural modifications?
- Methodological Answer :
- HRMS : Exact mass (e.g., [M+H] = 263.1752) confirms molecular formula (CHN) .
- 2D NMR (COSY, HSQC) : Assigns coupling between CH-N and aromatic protons, resolving regioisomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
